molecular formula C11H12N2O B3822272 N-(2-cyanoethyl)-4-methylbenzamide

N-(2-cyanoethyl)-4-methylbenzamide

Cat. No. B3822272
M. Wt: 188.23 g/mol
InChI Key: QPMZYDIUEFNPKO-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-4-methylbenzamide” is likely a synthetic organic compound. It contains a benzamide group, which is a common motif in pharmaceuticals and other biologically active compounds . The “2-cyanoethyl” group attached to the nitrogen of the benzamide could potentially be used for further chemical modifications .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a methyl group at the 4-position and a benzamide group. The benzamide nitrogen would be substituted with a 2-cyanoethyl group .


Chemical Reactions Analysis

Benzamides can participate in various chemical reactions. For example, they can undergo hydrolysis to yield a carboxylic acid and an amine . The cyano group can also react with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Benzamides are typically solid at room temperature and have higher boiling points than their corresponding carboxylic acids due to the presence of the amide group .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides are known to have diverse biological activities, including acting as enzyme inhibitors .

Future Directions

The future directions for “N-(2-cyanoethyl)-4-methylbenzamide” would depend on its biological activity and potential applications. It could be studied further for its potential uses in medicine or other fields .

properties

IUPAC Name

N-(2-cyanoethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMZYDIUEFNPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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